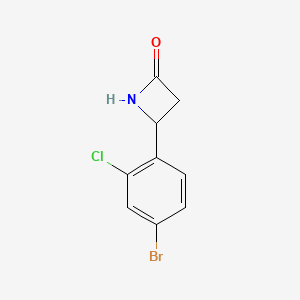

4-(4-Bromo-2-chlorophenyl)azetidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrClNO |

|---|---|

Molecular Weight |

260.51 g/mol |

IUPAC Name |

4-(4-bromo-2-chlorophenyl)azetidin-2-one |

InChI |

InChI=1S/C9H7BrClNO/c10-5-1-2-6(7(11)3-5)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |

InChI Key |

GRWVLSXRNUAKCP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)C2=C(C=C(C=C2)Br)Cl |

Origin of Product |

United States |

Stereochemical Considerations and Stereoselective Synthesis of 4 4 Bromo 2 Chlorophenyl Azetidin 2 One Analogues

Control of Diastereoselectivity in Azetidin-2-one (B1220530) Ring Formation

The formation of the four-membered azetidin-2-one ring, often accomplished via a [2+2] cycloaddition between a ketene (B1206846) and an imine (the Staudinger synthesis), can generate up to two new chiral centers at positions C3 and C4. mdpi.com The relative configuration of the substituents at these centers determines whether the product is the cis or trans diastereomer. The ability to selectively synthesize one diastereomer over the other is a critical aspect of modern synthetic strategies. mdpi.comrsc.org

One of the most common methods for synthesizing the azetidin-2-one ring is the Staudinger ketene-imine cycloaddition. nih.gov In this reaction, a ketene, often generated in situ from an acyl chloride and a tertiary amine, reacts with an imine to form the β-lactam ring. mdpi.com The stereochemical outcome of this reaction is highly dependent on the specific reactants and conditions used. researchgate.net For instance, the reaction between an imine and a ketene generated from the corresponding acid chloride under basic conditions is a primary method for producing racemic β-lactams, which can then be analyzed for their cis/trans ratio. researchgate.net Computational and experimental studies have been employed to investigate the role of imine isomerization in the stereoselectivity of the Staudinger synthesis. mdpi.com

Factors Governing Cis/Trans Isomer Ratios in Cycloaddition Reactions

The diastereoselectivity of the Staudinger reaction, which dictates the ratio of cis to trans isomers in the resulting 2-azetidinone, is not governed by a single factor but rather by a complex interplay of several parameters. researchgate.net Understanding and manipulating these factors is key to directing the synthesis towards the desired diastereomer.

Key factors influencing the cis/trans isomer ratio include:

Substituents: The electronic and steric properties of the substituents on both the imine and the ketene precursor (e.g., acid chloride) have a profound effect on the stereochemical pathway of the reaction. mdpi.comresearchgate.net Ketenes that are activated by heteroatoms, for example, show a strong preference for the formation of cis products. researchgate.net

Reaction Conditions: Temperature and the choice of solvent can significantly alter the stereoselectivity. mdpi.comresearchgate.net Solvents can influence the stability and lifetime of the zwitterionic intermediate that is proposed in the stepwise mechanism of the Staudinger reaction, thereby affecting the final cis/trans ratio. researchgate.net

Order of Reagent Addition: The sequence in which the reagents are added can also influence the stereochemical outcome. researchgate.net

Base and Stoichiometry: The type of base used to generate the ketene from the acyl chloride and the stoichiometry of the reagents (e.g., concentration of acid chloride and triethylamine) can be optimized to favor the formation of a specific isomer. researchgate.net For example, good yields of cis-2-azetidinones have been obtained by carefully controlling the concentration of acid chloride derivatives and triethylamine. researchgate.net

| Factor | Influence on Stereoselectivity | Example |

| Ketene Substituents | Electron-donating or heteroatom substituents often favor cis products. researchgate.net | Ketenes activated by heteroatoms show a strong preference for cis formation. researchgate.net |

| Imine Substituents | Steric bulk and electronic effects on the imine can direct the approach of the ketene. mdpi.comresearchgate.net | The stereochemistry is governed by substituents on the starting imine and ketene. researchgate.net |

| Solvent | Affects the stability of the zwitterionic intermediate, influencing the rotational barrier and final product ratio. researchgate.net | Changes in solvent can alter the half-life of the intermediate, causing shifts in stereoselectivity. researchgate.net |

| Temperature | Lower temperatures can enhance selectivity by favoring the transition state with the lowest activation energy. researchgate.net | Reactions are often run at low temperatures to improve diastereoselectivity. |

| Base | The choice and amount of base (e.g., triethylamine) can influence the rate of ketene formation and subsequent reaction pathway. researchgate.net | Specific concentrations of triethylamine have been used to achieve good yields of cis isomers. researchgate.net |

Enantioselective Synthesis Approaches for Chiral Azetidin-2-ones

Beyond controlling the relative stereochemistry, achieving high enantiopurity is a primary goal in the synthesis of biologically active β-lactams. nih.gov Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. The two most widely used methods for the asymmetric synthesis of β-lactams with excellent enantiopurity are the Staudinger ketene-imine [2+2] cycloaddition and the chiral ester enolate-imine cyclocondensation. nih.gov These methods employ chiral information from a catalyst or a covalently attached auxiliary group to induce asymmetry in the product. The development of such catalytic and enantioselective methods is crucial for accessing medicinally relevant compounds. rsc.org

Recent advancements have focused on various strategies, including metal-catalyzed syntheses and cascade reactions, to achieve high levels of stereocontrol. rsc.org For example, direct catalytic enantioselective difunctionalization of an achiral precursor at both the C-2 and C-3 positions can be a highly efficient approach to generating two stereogenic centers simultaneously. nih.gov

Application of Chiral Auxiliaries and Organocatalytic Methods

To achieve high enantioselectivity in the synthesis of 4-arylazetidin-2-one analogues, chemists frequently turn to two powerful strategies: the use of chiral auxiliaries and the application of organocatalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been successfully applied to the synthesis of β-lactams. For instance, chiral N-acylated imidazolidin-2-ones have been shown to be effective chiral auxiliaries, undergoing highly diastereoselective alkylations via their sodium enolates. researchgate.net Similarly, oxazolidinones, popularized by David A. Evans, are widely used as chiral auxiliaries in various asymmetric transformations, including those leading to β-lactam precursors. wikipedia.org The auxiliary works by sterically shielding one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the less hindered face, thus leading to a specific stereoisomer. wikipedia.org

Organocatalytic Methods: Organocatalysis involves the use of small, chiral organic molecules to catalyze asymmetric transformations. This field has provided powerful tools for the enantioselective synthesis of β-lactams. researchgate.net Chiral amine and phosphine catalysts have been particularly successful in the context of the Staudinger ketene-imine cycloaddition. researchgate.net For example, N-heterocyclic carbenes (NHCs) derived from chiral sources like (S)-pyroglutamic acid can catalyze the reaction of arylketenes with N-Boc-arylaldimines to yield β-lactams with excellent enantioselectivity. nih.gov Similarly, cinchona alkaloids, such as benzoylquinine, have been found to be effective organocatalysts for the reaction of acid chlorides with imines, affording β-lactams in high enantiomeric excess (ee) and with good diastereomeric ratios. nih.gov These catalysts operate by forming a chiral, reactive intermediate with one of the substrates, which then reacts stereoselectively with the second substrate. researchgate.net

| Method | Catalyst/Auxiliary Type | Typical Outcome |

| Chiral Auxiliary | Oxazolidinones wikipedia.org | High diastereoselectivity in alkylation and aldol (B89426) reactions leading to chiral precursors. |

| Chiral Auxiliary | Camphorsultam wikipedia.org | Effective in controlling stereochemistry of various transformations. |

| Chiral Auxiliary | Pseudoephedrine wikipedia.org | Used to direct alkylation reactions with high stereocontrol. |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) nih.gov | Catalyzes [2+2] cycloadditions to give cis-β-lactams with good yields and excellent enantioselectivities. nih.gov |

| Organocatalysis | Cinchona Alkaloids (e.g., Benzoylquinine) nih.gov | Catalyzes ketene-imine reactions to produce β-lactams with 95–99% ee. nih.gov |

| Organocatalysis | Chiral Phosphines researchgate.net | Used to catalyze the asymmetric synthesis of trans-β-lactams. researchgate.net |

Chemical Reactivity and Transformative Chemistry of the Azetidin 2 One Core in 4 4 Bromo 2 Chlorophenyl Azetidin 2 One

Elucidation of Strain-Driven Reactivity in the Four-Membered Azetidin-2-one (B1220530) Ring

The azetidin-2-one, or β-lactam, ring is a cornerstone of significant chemical and medicinal compounds, and its reactivity is fundamentally dictated by substantial ring strain. rsc.orgresearchwithrutgers.com This strain arises from the geometric constraints of the four-membered ring, forcing bond angles to deviate from their ideal values. The reactivity of azetidines is driven by a ring strain of approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly unstable aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol), giving the azetidin-2-one ring a unique combination of handleability and triggered reactivity. researchwithrutgers.comrsc.orgresearchgate.net

This inherent strain energy makes the β-lactam a "build and release" scaffold, where the energy stored in the strained ring facilitates subsequent functionalization and ring-opening reactions. beilstein-journals.orgresearchgate.net A key indicator of this heightened reactivity is found in infrared spectroscopy. The carbonyl group of a monocyclic β-lactam absorbs at a significantly higher frequency (1735-1765 cm⁻¹) compared to a standard, unstrained acyclic amide (approx. 1660 cm⁻¹). bhu.ac.in This shift indicates that the carbonyl carbon is more electrophilic than in typical amides, making it a prime target for nucleophilic attack. bhu.ac.in The chemical reactivity is strongly linked to the geometry of the β-lactam nitrogen and the degree of ring strain. nih.gov In bicyclic systems like penicillins, this effect is even more pronounced, but in a monocyclic system like 4-(4-bromo-2-chlorophenyl)azetidin-2-one, the strain is still the principal driver of its chemical behavior. bhu.ac.innih.gov This strain-driven character allows the azetidine (B1206935) ring to be a privileged scaffold in drug discovery and a versatile building block in organic synthesis. researchgate.netmdpi.com

Table 1: Comparative Ring Strain Energies

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Relative Reactivity |

|---|---|---|---|

| Aziridine | 3 | 27.7 | Very High |

| Azetidine | 4 | 25.4 | High |

| Pyrrolidine | 5 | 5.4 | Low |

| Piperidine | 6 | ~0 | Very Low |

Ring-Opening Reactions and Subsequent Derivatizations

The high ring strain of the azetidin-2-one nucleus makes it susceptible to various ring-opening reactions, providing a gateway to diverse molecular architectures. These reactions can be broadly categorized by the bond that is cleaved.

The most common reactive pathway for azetidin-2-ones involves nucleophilic attack at the highly electrophilic carbonyl carbon (C2). This attack leads to the cleavage of the amide bond (N1-C2), a process facilitated by the release of ring strain. bhu.ac.inutrgv.edu

Hydrolysis: In the presence of a base or acid, water can act as a nucleophile, attacking the carbonyl carbon to open the ring and form the corresponding β-amino acid. bhu.ac.inutrgv.edu

Aminolysis: The reaction with amines proceeds similarly, with the amine nucleophile attacking the carbonyl carbon to yield β-amino amides after ring cleavage. bhu.ac.in

Alcoholysis: Using an alcohol, often under acidic conditions, results in the formation of β-amino esters. bhu.ac.in

While cleavage of the N1-C2 bond is predominant, the N1-C4 bond can also be broken under specific conditions. nih.gov For instance, the radical anions of azetidin-2-ones, which can be generated photochemically, may undergo ring-splitting through either N-C4 or C3-C4 bond breakage. rsc.orgnih.gov The selective opening of the azetidine ring can also be achieved by first converting the azetidine to a more reactive azetidinium salt, which then reacts with various nucleophiles. organic-chemistry.orgnih.gov The regioselectivity of this attack (C2 vs. C4) can be influenced by substituents on the ring. organic-chemistry.org

Table 2: Representative Nucleophilic Ring-Opening Reactions of the Azetidin-2-one Core

| Nucleophile | Bond Cleaved | Product Class | Reference |

|---|---|---|---|

| Water (Hydrolysis) | N1-C2 | β-Amino Acid | bhu.ac.inutrgv.edu |

| Amine (Aminolysis) | N1-C2 | β-Amino Amide | bhu.ac.in |

| Alcohol (Alcoholysis) | N1-C2 | β-Amino Ester | bhu.ac.in |

| Lithium Aluminum Hydride | N1-C2 | γ-Amino Alcohol | bhu.ac.in |

| Thiophenolate Anion | C2 or C4 (on Azetidinium) | Functionalized Amine | nih.gov |

| Azide Anion | C2 or C4 (on Azetidinium) | Azido-functionalized Amine | organic-chemistry.orgnih.gov |

The azetidin-2-one ring is a valuable synthon, or building block, for constructing other heterocyclic systems. nih.govproquest.com The inherent chirality and functionality of the β-lactam can be transferred to new, more complex structures through various transformations. nih.govproquest.com

Ring Expansion: Azetidin-2-ones can be transformed into larger heterocyclic rings. For example, acid-mediated ring expansion of certain azetidines can yield 1,3-oxazinan-2-ones. acs.org Photochemical rearrangements of related azetidine ketones can lead to the formation of pyrroles. bhu.ac.in

Rearrangement to Five-Membered Rings: β-Lactams can be rearranged into five-membered heterocycles like pyrrolidin-2-ones (γ-lactams), hydantoins, or 2-aminoimidazolin-4-ones, depending on the substituents and reaction conditions. researchgate.net These rearrangements often proceed stereoselectively, preserving the stereochemistry of the original β-lactam. researchgate.net

Fused Heterocycles: The azetidin-2-one skeleton can serve as a template for building fused heterocyclic structures, which are of interest for their potential biological activities. nih.govproquest.com

Table 3: Examples of Heterocyclic Transformations from Azetidin-2-one Precursors

| Transformation Type | Starting Material Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| Ring Expansion | 2-Ester-2-arylazetidine carbamates | 1,3-Oxazinan-2-one | acs.org |

| Photochemical Rearrangement | Azetidine ketones | Pyrrole | bhu.ac.in |

| Rearrangement | Substituted β-Lactams | Pyrrolidin-2-one (γ-lactam) | researchgate.net |

| Rearrangement | β-Lactam guanidine (B92328) derivatives | 2-Aminoimidazolin-4-one | researchgate.net |

Substitution Reactions on the Aryl Moiety and Azetidin-2-one Ring System

Beyond ring-opening, the this compound structure allows for functionalization at both the aryl ring and the lactam core.

Aryl Moiety Reactivity: The bromine atom at the para-position and the chlorine atom at the ortho-position significantly influence the reactivity of the phenyl ring. As electron-withdrawing groups, they activate the ring towards certain reactions. The bromine atom, in particular, makes the aryl group an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination. These reactions would allow for the introduction of a wide variety of substituents (alkyl, aryl, amino groups, etc.) at the C4 position of the phenyl ring, creating a library of diverse derivatives.

Influence on the Azetidin-2-one Ring: The electronic properties of the aryl substituent at C4 can modulate the reactivity of the lactam ring itself. Electron-withdrawing groups on the aryl ring can increase the acidity of the protons at the C3 position, facilitating enolate formation for reactions like aldol (B89426) condensations. nih.gov Furthermore, the steric bulk of the ortho-chlorine atom could influence the stereochemical outcome of reactions at the C3 and C4 positions of the lactam ring by directing the approach of incoming reagents. Studies on related systems have shown that electron-withdrawing or electron-donating aryl substituents can significantly impact the yield and selectivity of transformations like acid-promoted ring expansion. acs.org Specifically, electron-poor aromatic groups can lead to lower yields in such reactions. acs.org

Table 4: Predicted Influence of Halogen Substituents on Reactivity

| Substituent | Position | Electronic Effect | Predicted Influence |

|---|---|---|---|

| Bromine | para- (Aryl Ring) | Electron-withdrawing (Inductive), Weakly deactivating | Enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). |

| Chlorine | ortho- (Aryl Ring) | Electron-withdrawing (Inductive), Weakly deactivating | Increases electrophilicity of the aryl ring; provides steric hindrance that may influence stereoselectivity of reactions at the azetidinone C4 position. |

| Combined Halogens | Aryl Ring | Overall Electron-withdrawing | May increase the acidity of C3 protons on the lactam ring, facilitating enolate formation. May influence the rate and selectivity of ring-opening/rearrangement reactions. acs.org |

Computational Chemistry and Theoretical Investigations of 4 4 Bromo 2 Chlorophenyl Azetidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons and predict sites of chemical reactivity. For 4-(4-Bromo-2-chlorophenyl)azetidin-2-one, these calculations provide a quantitative basis for its behavior in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. schrodinger.comnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive and can be more easily polarized. nih.gov These calculations are often performed using DFT methods, such as B3LYP, paired with a basis set like 6-31G(d,p). mdpi.comresearchgate.net The energy gap can also provide information about the electronic absorption properties of the compound. schrodinger.com

Table 1: Illustrative Frontier Orbital Energies and Energy Gap This table presents hypothetical, yet realistic, values for this compound to illustrate the typical output of quantum chemical calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound.

Electronegativity (χ): This parameter measures the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Global Chemical Hardness (η): This value represents the resistance of a molecule to change its electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are generally considered "hard," while those with a small gap are "soft." nih.gov

These parameters are derived from the HOMO and LUMO energies using the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Global Chemical Hardness (η) = (I - A) / 2

High chemical hardness implies low reactivity, correlating with a large HOMO-LUMO gap. nih.gov These descriptors are crucial for predicting how the molecule will interact with other chemical species.

Table 2: Illustrative Global Reactivity Descriptors This table contains illustrative values derived from the hypothetical data in Table 1.

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Global Chemical Hardness (η) | 2.65 |

Mechanistic Studies of Reaction Pathways using Computational Models (e.g., Transition State Analysis for Cycloadditions)

Computational models are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this includes studying its formation via cycloaddition reactions or its subsequent reactivity, such as ring-opening processes. rsc.org

Transition state analysis is a key computational technique used for this purpose. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy of a reaction. This provides insight into the reaction rate and the feasibility of a proposed pathway. For instance, the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a common route to β-lactams (azetidin-2-ones). Computational analysis of this reaction for the synthesis of this compound would involve modeling the reactants (derived from precursors like 4-bromo-2-chlorobenzaldehyde) and locating the transition state for the ring formation. nih.gov This allows for a detailed understanding of the reaction's stereochemical and regiochemical outcomes.

Furthermore, computational studies can explore the stability of the azetidin-2-one (B1220530) ring itself. DFT calculations can model the energy barriers associated with ring-splitting reactions, predicting whether cleavage is likely to occur and under what conditions. rsc.org

Conformational Analysis and Ring Puckering Studies of Azetidin-2-ones

The three-dimensional shape of a molecule is crucial to its function and reactivity. The four-membered azetidin-2-one ring is subject to significant ring strain. While a planar conformation would minimize angle strain, it leads to eclipsing interactions between substituents. To alleviate this torsional strain, the ring tends to pucker. youtube.com

Conformational analysis of this compound involves calculating the energies of different puckered conformations to identify the most stable arrangement. The degree of puckering and the preferred conformation are influenced by the nature and position of the substituents on the ring. The large 4-bromo-2-chlorophenyl group at the C4 position will have a significant impact on the ring's geometry. Computational methods can precisely determine the bond angles, dihedral angles, and the energetic differences between various conformers, providing a detailed picture of the molecule's preferred shape in three-dimensional space.

Spectroscopic and Advanced Structural Elucidation Techniques for Azetidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the nuclei within 4-(4-Bromo-2-chlorophenyl)azetidin-2-one.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the protons on the β-lactam ring, and the amide proton.

Aromatic Region: The 1,2,4-trisubstituted phenyl ring will exhibit complex multiplet patterns, typically in the range of δ 7.0-8.0 ppm. The specific splitting is dictated by the coupling between adjacent protons.

Azetidinone Ring Protons: The protons on the four-membered ring (at C3 and C4) are diastereotopic and will show characteristic signals. The proton at C4, being attached to the phenyl-substituted carbon, would appear as a multiplet. The two protons at C3 would likely appear as distinct multiplets. The coupling constants (J-values) between protons on C3 and C4 are critical for determining stereochemistry in related substituted azetidinones, with typical values of J = 5-6 Hz for cis and J = 0-2 Hz for trans isomers. ipb.pt

Amide Proton (N-H): A broad singlet corresponding to the N-H proton is expected, the chemical shift of which can be highly variable depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| N-H | ~7.5 - 8.5 | Broad Singlet (br s) | Shift is solvent and concentration dependent. |

| Aromatic-H | ~7.2 - 7.8 | Multiplet (m) | Complex pattern due to trisubstitution. |

| C4-H | ~4.8 - 5.2 | Doublet of Doublets (dd) | Coupled to C3 protons. |

| C3-H₂ | ~2.9 - 3.5 | Multiplets (m) | Two distinct signals for the two diastereotopic protons. |

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization and electronic environment.

Carbonyl Carbon: The most downfield signal belongs to the lactam carbonyl carbon (C=O), which is characteristically found in the δ 165-175 ppm region for β-lactams. nih.gov

Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (δ 110-150 ppm). The carbons directly bonded to the electronegative bromine and chlorine atoms (C-Br and C-Cl) will have their chemical shifts significantly influenced.

Azetidinone Ring Carbons: The C4 carbon, bonded to the aromatic ring, and the C3 carbon are expected in the aliphatic region of the spectrum, typically between δ 40-60 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 (C=O) | 165 - 175 | Characteristic lactam carbonyl. nih.gov |

| Aromatic C-Br | ~122 | Shielded by bromine attachment. |

| Aromatic C-Cl | ~133 | Deshielded by chlorine attachment. |

| Aromatic C-H & C-C | 125 - 140 | Multiple signals for the remaining four aromatic carbons. |

| C4 | 50 - 60 | Aliphatic carbon attached to the phenyl ring. |

| C3 | 40 - 50 | Aliphatic carbon adjacent to the carbonyl group. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups. The most diagnostic feature in the IR spectrum of any β-lactam is the carbonyl (C=O) stretching vibration. Due to the significant ring strain in the four-membered azetidinone ring, this absorption occurs at a conspicuously high frequency compared to acyclic amides (which absorb near 1660 cm⁻¹). bhu.ac.in For monocyclic azetidin-2-ones, this band is typically observed in the range of 1730-1765 cm⁻¹. bhu.ac.inglobalresearchonline.net The presence of a strong absorption band in this region is a clear indicator of the integrity of the β-lactam ring. researchgate.net Other expected vibrations include the N-H stretch, aromatic and aliphatic C-H stretches, and absorptions corresponding to C-Br and C-Cl bonds in the fingerprint region.

| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | 3200 - 3300 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium-Weak |

| Lactam (C=O) | Stretch | 1730 - 1765 | Strong, Sharp |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Variable |

| Halo-Aromatic (C-Br, C-Cl) | Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₉H₇BrClNO.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine. miamioh.edu

Bromine Isotopes: ⁷⁹Br and ⁸¹Br exist in an approximate 1:1 natural abundance.

Chlorine Isotopes: ³⁵Cl and ³⁷Cl exist in an approximate 3:1 natural abundance.

This combination results in a characteristic cluster of peaks for the molecular ion (M⁺) at M, M+2, and M+4, with predictable relative intensities, providing definitive evidence for the presence of one bromine and one chlorine atom.

The fragmentation of the molecular ion under electron impact provides further structural proof. Common fragmentation pathways for β-lactams involve the cleavage of the strained four-membered ring. nih.govlibretexts.org Other likely fragmentations include the loss of a bromine or chlorine radical.

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₉H₇BrClNO |

| Molecular Weight (average) | 276.52 g/mol |

| Monoisotopic Mass | 274.9427 g/mol |

| Molecular Ion Cluster (m/z) | Characteristic peaks at M⁺, [M+2]⁺, and [M+4]⁺ due to Br and Cl isotopes. |

| Key Fragmentation Pathways | Cleavage of the azetidin-2-one (B1220530) ring; loss of Br•; loss of Cl•; loss of CO. nih.govlibretexts.org |

X-ray Crystallography for Precise Determination of Absolute Stereochemistry and Conformation

While spectroscopic methods provide powerful evidence for the chemical structure, X-ray crystallography offers the only means to determine the precise three-dimensional arrangement of atoms in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a complete molecular structure including bond lengths, bond angles, and torsional angles can be mapped.

For this compound, a crystallographic study would definitively confirm:

The connectivity of the atoms.

The planarity of the β-lactam ring, which is a known characteristic. rsc.org

The precise conformation of the molecule, particularly the dihedral angle between the plane of the phenyl ring and the plane of the azetidinone ring.

The detailed intermolecular interactions, such as hydrogen bonding involving the N-H group, that dictate the crystal packing.

In studies of related compounds like 1-(4-bromophenyl)azetidin-2-one, both the β-lactam and phenyl rings were found to be essentially planar. rsc.org X-ray crystallography remains the gold standard for the unambiguous assignment of absolute stereochemistry in chiral derivatives. nih.govnih.gov

Other Advanced Analytical Methods in Azetidin-2-one Research

In addition to the primary techniques, other analytical methods are often used to provide complementary data for a comprehensive characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to study compounds with chromophores, particularly conjugated systems. The 4-(4-bromo-2-chlorophenyl) group in the target molecule acts as a chromophore. The UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the aromatic ring and potentially a weaker n→π* transition associated with the lactam carbonyl. libretexts.org While not highly specific for detailed structure, it is useful for confirming the presence of the aromatic system and for quantitative analysis.

Elemental Analysis: This fundamental technique provides the percentage composition of the elements (C, H, N, etc.) in a pure sample. nih.gov The experimentally determined percentages are compared against the calculated theoretical values for the proposed molecular formula (C₉H₇BrClNO). A close match (typically within ±0.4%) is required to confirm the empirical and molecular formula, thereby verifying the compound's elemental integrity.

| Element | Symbol | Calculated Mass Percentage (%) |

|---|---|---|

| Carbon | C | 39.09% |

| Hydrogen | H | 2.55% |

| Bromine | Br | 28.89% |

| Chlorine | Cl | 12.82% |

| Nitrogen | N | 5.06% |

| Oxygen | O | 5.79% |

Structure Activity Relationship Sar Studies: Methodological Perspectives for 4 4 Bromo 2 Chlorophenyl Azetidin 2 One Analogues

General Principles and Methodologies of SAR in Azetidin-2-one (B1220530) Chemistry

The primary goal of SAR studies is to systematically alter the structure of a lead compound to identify which chemical features are essential for its biological activity and how modifications affect its potency and selectivity. youtube.comyoutube.comyoutube.com For the azetidin-2-one scaffold, SAR investigations typically revolve around modifying substituents at three key positions: the N1, C3, and C4 atoms of the β-lactam ring.

The general methodology involves several key steps:

Lead Compound Identification: The process begins with a compound, such as 4-(4-bromo-2-chlorophenyl)azetidin-2-one, that has shown some desired biological effect.

Analogue Synthesis: A series of analogues is synthesized where specific parts of the molecule are systematically varied. mdpi.com For instance, the halogen atoms on the phenyl ring could be changed, or different chemical groups could be attached to the N1 or C3 positions of the azetidin-2-one ring. mdpi.comnih.gov

Biological Testing: These new analogues are then tested in biological assays to measure their activity. nih.govnih.gov This allows researchers to correlate specific structural changes with increases or decreases in potency.

Data Analysis and Model Building: The resulting data is analyzed to build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. youtube.comyoutube.com

Influence of Substituents on the Azetidin-2-one Scaffold on Chemical Interactions

Substituents attached to the core azetidin-2-one ring play a critical role in defining the molecule's interaction profile. These groups can influence the compound's electronic properties, lipophilicity, steric profile, and ability to form specific bonds with a biological target.

In the case of this compound, the aryl group at C4 is heavily substituted with halogens. The position and nature of these halogens are critical determinants of activity.

Electronic Effects: Halogens are deactivating substituents in electrophilic aromatic substitution due to their electronegativity, yet they are known to be ortho-, para- directors. masterorganicchemistry.com This is because their lone pairs can donate electron density and stabilize adjacent carbocation intermediates, a factor that can influence how the aryl ring interacts with electron-deficient pockets in a biological target. masterorganicchemistry.com

Halogen Bonding: Halogen atoms can participate in a specific type of non-covalent interaction known as a halogen bond. researchgate.netnih.gov This occurs when an electrophilic region on the halogen atom interacts with a nucleophilic site on the receptor, such as a carbonyl oxygen or an aromatic ring. researchgate.netnih.gov The strength of this bond varies (I > Br > Cl > F), meaning that substituting the bromo or chloro groups in our lead compound could significantly alter binding affinity. researchgate.netnih.gov Studies have shown that changing a bromine atom's position on a phenyl ring can dramatically alter biological activity. researchgate.net

| Analogue of 4-Aryl-azetidin-2-one | Substitution Pattern | Postulated Effect on Interaction |

| Lead Compound | 4-(4-Bromo-2-chlorophenyl) | Baseline lipophilicity and potential for halogen bonding from both Br and Cl. Steric influence from ortho-Cl. |

| Analogue 1 | 4-(4-Bromophenyl) | Reduced steric hindrance by removing ortho-Cl. May alter optimal ring orientation for binding. |

| Analogue 2 | 4-(2-Chlorophenyl) | Reduced lipophilicity by removing para-Br. Isolates the effect of the ortho-Cl group. |

| Analogue 3 | 4-(4-Iodo-2-chlorophenyl) | Increased potential for strong halogen bonding (I > Br). Increased lipophilicity and size at the para position. |

| Analogue 4 | 4-(4-Fluorophenyl) | Lower lipophilicity and weaker halogen bonding potential compared to Cl or Br. May act as a hydrogen bond acceptor. |

Modifications at the N1 and C3 positions of the azetidin-2-one ring provide further opportunities to fine-tune the molecule's properties.

N1 Position: The substituent at the N1 position can profoundly influence the molecule's target selectivity and pharmacokinetic properties. For instance, attaching a sulfonamide group can impart specific antibacterial properties. nih.gov In other cases, large aromatic or heterocyclic groups at N1 have been shown to be critical for activity against different targets. mdpi.com The nature of the N1 substituent can also affect the reactivity of the β-lactam ring itself. nih.gov

The interplay between substituents at all three positions (N1, C3, and C4-aryl) determines the final biological profile. A beneficial substitution at one position might only be effective in the presence of a specific substituent at another, a concept known as SAR interdependence.

Application of Computational Approaches in SAR Investigations

Modern drug discovery heavily relies on computational methods to rationalize experimental SAR data and to predict the activity of novel compounds, thereby accelerating the optimization process. nih.govresearchgate.net These in-silico techniques provide insights into the molecular interactions that are often difficult to obtain through experimental methods alone.

Pharmacophore modeling and 3D-QSAR are ligand-based design methods used when the 3D structure of the biological target is unknown. youtube.com

Pharmacophore Modeling: A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to be active at a specific biological target. youtube.com By aligning a set of active molecules, a common feature hypothesis can be generated, defining the spatial arrangement of key groups like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.govrsc.org This model then serves as a 3D query to screen large databases for new, structurally diverse compounds that fit the model and are therefore likely to be active. youtube.com

3D-QSAR: This method extends the pharmacophore concept by building a quantitative model that correlates the 3D properties of a series of molecules with their biological activities. youtube.com Molecules are aligned based on a common scaffold, and steric and electrostatic fields are calculated around them. youtube.com The resulting model, often visualized as a contour map, highlights regions where bulky groups (steric favorability) or specific charges (electrostatic favorability) increase or decrease activity. nih.govnih.gov This provides medicinal chemists with a visual guide for designing more potent analogues. For a series of azetidin-2-one analogues, a 3D-QSAR model could reveal, for example, that a bulky, electronegative group at the para-position of the C4-phenyl ring is crucial for high potency.

| Computational Method | Objective | Application to Azetidin-2-one Analogues |

| Pharmacophore Modeling | Identify essential 3D features for activity. | Define the required spatial arrangement of the aryl ring, lactam carbonyl, and other key features for target binding. Use this model to find new scaffolds. nih.govrsc.org |

| 3D-QSAR | Quantify the relationship between 3D properties and activity. | Create a predictive model showing where to add or remove steric bulk or modify electronic properties on the azetidin-2-one scaffold to enhance activity. youtube.comnih.gov |

When the 3D structure of the biological target is known, structure-based methods like molecular docking and molecular dynamics (MD) simulations offer powerful insights.

Molecular Docking: This computational technique predicts the preferred orientation (pose) of a ligand when bound to a receptor's active site. nih.govmdpi.com The process involves sampling many possible conformations of the ligand within the binding site and scoring them based on their steric and energetic complementarity. dergipark.org.trmdpi.com For analogues of this compound, docking could be used to visualize how the bromo- and chloro-substituents interact with specific amino acid residues. It can explain why one analogue is more potent than another by revealing, for instance, that one compound forms an extra hydrogen bond or has a more favorable hydrophobic interaction. dergipark.org.trnih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations introduce flexibility and simulate the movements of the ligand-receptor complex over time. researchgate.netmdpi.comnih.gov This is crucial because both ligands and proteins are dynamic entities. An MD simulation can assess the stability of a docked pose, revealing whether the key interactions predicted by docking are maintained over time. dergipark.org.trnih.govnih.gov It can also uncover subtle conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding affinity by accounting for entropic and solvent effects. mdpi.com

Together, these computational tools allow for the rational design of new azetidin-2-one derivatives. By predicting how a proposed structural modification will affect binding, researchers can prioritize the synthesis of compounds that are most likely to succeed, saving significant time and resources. dergipark.org.trresearchgate.net

Synthetic Utility and Applications of Azetidin 2 Ones As Chemical Building Blocks

Azetidin-2-ones as Versatile Synthons ("β-Lactam Synthon Method") in Organic Synthesis

The "β-Lactam Synthon Method" is a collection of synthetic strategies that leverages the high ring strain of the azetidin-2-one (B1220530) skeleton to construct other valuable organic molecules. The four-membered ring can be selectively cleaved at any of its four single bonds, providing access to a variety of acyclic and heterocyclic structures. This method has become a cornerstone in asymmetric synthesis, particularly for producing optically pure compounds, as stereocenters can be established with high precision during the synthesis of the β-lactam ring itself. The reactivity of the β-lactam ring is heavily influenced by the substituents at the N-1, C-3, and C-4 positions nih.gov. For a compound like 4-(4-bromo-2-chlorophenyl)azetidin-2-one, the aryl group at the C-4 position is crucial in directing its reactivity and applications.

Synthesis of β-Amino Acids and Their Derivatives

One of the most significant applications of 4-aryl-azetidin-2-ones is their role as precursors to β-amino acids. These compounds are vital components of various biologically active peptides and natural products. The conversion of a β-lactam to a β-amino acid is typically achieved through the hydrolytic cleavage of the N1-C2 amide bond.

The process generally involves treating the azetidin-2-one with acidic or basic conditions to open the ring. For instance, the N-unprotected lactam can be hydrolyzed to yield the corresponding β-amino acid. If the nitrogen is protected (e.g., with a Boc group), nucleophilic ring-opening can be employed to generate β-amino acid esters or amides, which can then be deprotected to afford the free amino acid nih.govresearchgate.netacs.org. The stereochemistry at the C-4 position of the starting β-lactam is directly transferred to the β-carbon of the resulting amino acid, making this a highly stereospecific route to enantiomerically pure β-amino acids nih.govmdpi.com.

Table 1: General Transformation of 4-Aryl-Azetidin-2-one to β-Aryl-β-Amino Acid

| Starting Material | Reagents | Product | Application |

| 4-Aryl-azetidin-2-one | 1. Protection (e.g., Boc₂O)2. Nucleophilic Ring Opening (e.g., MeONa/MeOH)3. Deprotection | β-Aryl-β-amino acid ester | Precursor for peptides, pharmaceuticals |

| 4-Aryl-azetidin-2-one | Acid or Base Hydrolysis (e.g., HCl or LiOH) | β-Aryl-β-amino acid | Chiral building block |

Construction of Peptides and Peptidomimetics

The β-amino acids synthesized from azetidin-2-one precursors are valuable building blocks for constructing peptides and peptidomimetics. β-peptides, which are polymers of β-amino acids, are known to form stable secondary structures similar to α-peptides and often exhibit enhanced resistance to enzymatic degradation.

The synthetic pathway involves:

Synthesis of the β-Lactam : A stereochemically defined 4-aryl-azetidin-2-one is synthesized.

Ring Opening : The lactam is converted to the corresponding β-amino acid or ester, as described previously nih.govresearchgate.net.

Peptide Coupling : The resulting β-amino acid is then incorporated into a growing peptide chain using standard peptide coupling techniques.

This methodology allows for the creation of peptides containing non-natural amino acids with specific stereochemistry, which is crucial for designing peptidomimetics with tailored biological activities nih.gov.

Precursors for Other Nitrogen-Containing Heterocyclic Systems (e.g., Azetidines, Pyrrolidines)

The azetidin-2-one ring is not only a source of linear building blocks but also a precursor for other strained and unstrained heterocyclic systems.

Azetidines : The carbonyl group of the azetidin-2-one ring can be reduced to a methylene group to furnish the corresponding azetidine (B1206935). Common reducing agents for this transformation include borane (BH₃) or lithium aluminum hydride (LiAlH₄). This provides direct access to substituted four-membered azetidine rings, which are themselves important motifs in medicinal chemistry magtech.com.cn.

Pyrrolidines : While not a direct conversion, azetidin-2-ones can serve as precursors to pyrrolidines through multi-step sequences involving ring expansion. A common strategy involves the reduction of the azetidin-2-one to an azetidine, followed by a rearrangement reaction that expands the four-membered ring to a five-membered pyrrolidine ring. Such ring expansions can be initiated by creating a reactive intermediate, such as an azetidinium ylide, which then undergoes a nih.govtandfonline.com-Stevens rearrangement chemrxiv.org. Alternatively, azetidines bearing a suitable side chain at the 2-position can undergo intramolecular N-alkylation and subsequent nucleophilic ring-opening to yield expanded pyrrolidine structures acs.orgsemanticscholar.org.

Strategic Use in Total Synthesis of Complex Organic Molecules (e.g., Natural Products, Taxoids), emphasizing Synthetic Routes and Transformations

The β-lactam synthon method has proven to be indispensable in the total synthesis of numerous complex natural products. One of the most prominent examples is its application in the synthesis of Paclitaxel (Taxol®), a potent anti-cancer agent nih.govnih.gov.

The structure of Taxol features a complex tetracyclic core (baccatin III) and a C-13 side chain, which is a derivative of β-phenylisoserine (a β-amino acid). The synthesis of this side chain and its attachment to the core was a major synthetic challenge. The Ojima-Holton β-lactam method provided an elegant and highly efficient solution nih.govgoogle.com.

The key steps in this synthetic strategy are:

β-Lactam Synthesis : A suitably substituted β-lactam is synthesized via a Staudinger [2+2] cycloaddition. For Taxol, this is typically a 3-hydroxy-4-phenylazetidin-2-one derivative acs.org.

Coupling Reaction : The N-acylated β-lactam is coupled with the C-13 hydroxyl group of a protected baccatin III derivative. This reaction proceeds by the nucleophilic attack of the alcohol on the β-lactam's carbonyl carbon, leading to the opening of the four-membered ring and the formation of an ester linkage tandfonline.comnih.govgoogle.com.

Deprotection : Finally, removal of the protecting groups yields Taxol.

This approach is highly stereoselective and has become a cornerstone of semi-synthetic Taxol production, demonstrating the power of azetidin-2-ones as strategic intermediates in the assembly of complex, biologically active molecules tandfonline.comnih.gov.

Future Research Directions in the Chemistry of 4 4 Bromo 2 Chlorophenyl Azetidin 2 One and Azetidin 2 Ones

Development of Novel and Highly Efficient Stereoselective Synthetic Methodologies

A primary focus of future research will be the development of novel and more efficient ways to synthesize specific stereoisomers of substituted azetidin-2-ones. The biological activity and synthetic utility of these compounds are often highly dependent on their stereochemistry.

Key areas of development include:

Asymmetric Catalysis: While the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a cornerstone of β-lactam synthesis, achieving high levels of stereocontrol remains a challenge. researchgate.netnih.gov Future efforts will likely concentrate on designing new chiral catalysts, including both transition-metal complexes and organocatalysts, to induce high diastereo- and enantioselectivity. researchgate.net For instance, the use of chiral N-heterocyclic carbenes (NHCs) has shown promise in catalyzing the synthesis of bicyclic β-lactams with excellent enantioselectivity. thieme-connect.de

Novel Cycloaddition Strategies: Research into alternative cycloaddition pathways beyond the traditional Staudinger synthesis will be crucial. This includes exploring reactions like the Kinugasa reaction, which involves the cycloaddition of nitrones and alkynes. nih.gov Computational studies have even suggested the possibility of Kinugasa-type reactions occurring without a metal catalyst, driven by an oriented external electric field, opening a new avenue for investigation. mdpi.com

Substrate-Controlled Syntheses: The development of methods that utilize chiral auxiliaries or pre-existing stereocenters in the starting materials to direct the stereochemical outcome of the ring-forming reaction will continue to be important. This approach allows for the synthesis of complex, stereochemically defined azetidin-2-ones that can serve as precursors to a wide range of other molecules. acs.orgacs.org

A summary of stereoselective synthetic approaches for azetidin-2-ones is presented in the table below.

| Synthetic Approach | Description | Key Advantages | Future Research Focus |

| Asymmetric Catalysis | Utilizes chiral catalysts (transition metal or organocatalysts) to control the stereochemical outcome of the cycloaddition. researchgate.net | Potential for high enantioselectivity and diastereoselectivity with catalytic amounts of the chiral source. nih.gov | Design of more efficient and selective catalysts for a broader range of substrates. |

| Novel Cycloaddition Reactions | Explores alternative pathways to the azetidin-2-one (B1220530) ring system, such as the Kinugasa reaction. nih.gov | Access to different substitution patterns and potentially milder reaction conditions. | Investigation of new catalyst systems and unconventional reaction promoters. mdpi.com |

| Substrate-Controlled Synthesis | Employs chiral auxiliaries or stereocenters within the starting materials to direct the formation of a specific stereoisomer. acs.orgacs.org | Predictable stereochemical outcomes based on the structure of the starting material. | Development of new, easily removable chiral auxiliaries and application to more complex targets. |

| Enzyme-Catalyzed Reactions | Utilizes enzymes to catalyze the formation of the β-lactam ring with high stereospecificity. | High enantioselectivity and environmentally friendly reaction conditions. | Engineering enzymes for broader substrate scope and new-to-nature reactions. acs.org |

Exploration of New Reactivity Modes and Ring Transformation Pathways

The inherent ring strain of the azetidin-2-one nucleus makes it susceptible to a variety of ring-opening and ring-transformation reactions. acs.org Exploring these reactions can lead to the synthesis of diverse and valuable nitrogen-containing compounds.

Future research in this area will likely focus on:

Selective Bond Cleavage: Developing methods to selectively cleave specific bonds within the β-lactam ring (N1-C2, C2-C3, C3-C4, or N1-C4) is a key objective. acs.org For example, the radical anions of azetidin-2-ones have been shown to undergo ring-splitting through N–C4 or C3–C4 bond cleavage, a reactivity pattern distinct from their neutral counterparts. researchgate.netrsc.org

Ring Expansions and Rearrangements: Azetidin-2-ones can serve as precursors to larger heterocyclic systems. Research into catalytic ring expansion reactions, such as the conversion of β-lactams to γ-lactams, will continue to be an active area. acs.org Additionally, rearrangements like the acs.orgrsc.org-Stevens rearrangement, which has been achieved with high enantioselectivity using engineered enzymes, offer a powerful tool for transforming aziridines into azetidines, and similar principles could be applied to azetidin-2-one chemistry. acs.org

Functionalization of the Azetidine (B1206935) Ring: Beyond transformations that break open the ring, developing new methods to introduce functional groups onto the intact azetidin-2-one scaffold is crucial. This includes C-H activation strategies to directly arylate the azetidine ring, providing a streamlined route to complex, substituted β-lactams. acs.org

The table below outlines various reactivity modes of the azetidin-2-one ring.

| Reactivity Mode | Description | Synthetic Utility | Future Research Focus |

| Ring-Opening | Cleavage of one or more bonds of the azetidin-2-one ring to form open-chain products. acs.org | Synthesis of β-amino acids, peptides, and other linear nitrogen-containing compounds. | Development of more selective and milder ring-opening conditions. |

| Ring Expansion | Conversion of the four-membered azetidin-2-one ring into a larger heterocyclic system. acs.org | Access to five-, six-, and larger-membered nitrogen heterocycles. | Discovery of new catalytic systems for efficient and stereoselective ring expansions. |

| Ring Transformation | Rearrangement of the azetidin-2-one scaffold into other isomeric heterocyclic structures. | Synthesis of diverse heterocyclic compounds from a common precursor. | Exploration of photochemical and electrochemical methods to induce novel transformations. rsc.org |

| C-H Functionalization | Direct introduction of functional groups at C-H bonds of the azetidin-2-one ring. acs.org | Efficient and atom-economical synthesis of substituted β-lactams. | Development of site-selective C-H activation catalysts for various positions on the ring. |

| Aldol-Type Condensations | Use of the azetidin-2-one enolate as a synthon for β-alanine in reactions with aldehydes and ketones. nih.govfigshare.com | Synthesis of complex β-amino acid derivatives and other polyfunctionalized molecules. | Exploring the stereoselectivity of these reactions with a wider range of electrophiles. |

Advanced Computational Studies for Rational Design and Comprehensive Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic methodology development. nih.govwiley.com For 4-(4-Bromo-2-chlorophenyl)azetidin-2-one and related compounds, computational studies will play a pivotal role in several key areas.

Future computational efforts will likely involve:

Rational Drug Design: Molecular modeling techniques, such as molecular docking and virtual screening, can be used to predict the binding of azetidin-2-one derivatives to biological targets. nih.gov This allows for the rational design of new compounds with potentially enhanced biological activity, for example, as enzyme inhibitors. nih.gov

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can provide detailed insights into the reaction mechanisms of β-lactam synthesis and transformation. researchgate.net Understanding the transition states and intermediates involved in these reactions can guide the development of more efficient and selective synthetic methods.

Predicting Reactivity and Stereoselectivity: Computational models can be used to predict the outcome of reactions, including the stereoselectivity of cycloadditions and the regioselectivity of ring-opening reactions. This predictive power can significantly accelerate the discovery of new synthetic methodologies.

Integration of Modern Synthetic Techniques (e.g., Transition Metal Catalysis, Organocatalysis)

The integration of modern synthetic techniques is crucial for advancing the chemistry of azetidin-2-ones. Both transition metal catalysis and organocatalysis have already demonstrated significant potential in this field.

Future research will likely focus on:

Transition Metal Catalysis: The use of transition metals, such as palladium, copper, and gold, will continue to be explored for various transformations. nih.govnih.gov This includes not only their use in cycloaddition reactions but also in C-H activation/arylation of the azetidine ring and in ring-opening and cross-coupling reactions. acs.org

Organocatalysis: Organocatalysis offers a complementary approach to transition metal catalysis, often with advantages in terms of cost, toxicity, and air/moisture stability. researchgate.net The development of new chiral organocatalysts for the enantioselective synthesis of β-lactams, as well as for novel ring transformation reactions, is a promising area of research. thieme-connect.deacs.org

Flow Chemistry and Microwave-Assisted Synthesis: The application of enabling technologies like flow chemistry and microwave irradiation can lead to faster, more efficient, and scalable syntheses of azetidin-2-ones. mdpi.com These techniques can also allow for the use of reaction conditions that are not accessible under conventional batch processing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Bromo-2-chlorophenyl)azetidin-2-one?

- Methodology : Synthesis typically involves a multi-step process:

- Step 1 : Condensation of a bromo-chloro-substituted aromatic precursor (e.g., 4-bromo-2-chlorophenylacetic acid) with a β-lactam-forming agent under basic conditions.

- Step 2 : Cyclization via intramolecular nucleophilic attack to form the azetidin-2-one ring. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield (e.g., DMF at 80°C for 6 hours) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) for high-purity isolation .

Q. How can structural characterization of this compound be performed?

- Key Techniques :

- X-ray Crystallography : Resolve crystal structure using SHELX (e.g., SHELXL for refinement) to confirm stereochemistry and bond angles. Heavy atoms (Br, Cl) may require absorption corrections .

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (CDCl₃ or DMSO-d₆). The azetidin-2-one carbonyl (C=O) typically resonates at ~170–175 ppm in ¹³C NMR .

- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with isotopic pattern matching for bromine and chlorine .

Advanced Research Questions

Q. How to address contradictions between spectroscopic data and computational predictions for this compound?

- Approach :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or crystal packing .

- Dynamic Effects : Perform molecular dynamics simulations (e.g., Amber) to account for conformational flexibility in solution .

- Crystallographic Validation : Use SHELXPRO to overlay experimental and theoretical structures, adjusting for thermal motion .

Q. What strategies mitigate crystallographic refinement challenges caused by heavy atoms (Br/Cl)?

- Solutions :

- Absorption Correction : Apply multi-scan methods (e.g., SADABS) to X-ray data to correct for absorption effects from bromine .

- Anisotropic Refinement : Refine Br and Cl atoms anisotropically in SHELXL to model electron density accurately .

- Twinned Data Handling : Use the TWIN/BASF commands in SHELXL for cases of pseudo-merohedral twinning .

Q. How to design SAR studies for azetidin-2-one derivatives with halogen substituents?

- Framework :

- Variation of Substituents : Synthesize analogs with F, I, or CF₃ at the 4-bromo-2-chloro positions. Compare reactivity via Hammett plots .

- Biological Assays : Test inhibitory activity against target enzymes (e.g., β-lactamases) using kinetic assays (IC₅₀ determination). Correlate electronic effects (σ values) with potency .

- Computational Docking : Use AutoDock Vina to predict binding modes, focusing on halogen-bonding interactions with active-site residues .

Q. What computational methods predict the reactivity of the β-lactam ring in electrophilic/nucleophilic environments?

- Protocol :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (DFT, B3LYP/6-311++G**) to identify nucleophilic/electrophilic sites .

- Reactivity Descriptors : Compute Fukui indices to map regions prone to nucleophilic attack (e.g., carbonyl carbon) .

- Solvent Modeling : Include PCM (Polarizable Continuum Model) to simulate aqueous or DMSO environments .

Data Management and Validation

Q. How to resolve discrepancies in melting points reported across studies?

- Best Practices :

- Standardization : Calibrate equipment using reference compounds (e.g., benzoic acid).

- Purity Assessment : Cross-check with HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to distinguish melting from degradation .

Q. What software suites are recommended for managing crystallographic data?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.